An In-depth Technical Guide to S-2-Methylbenzyl Ethanethioate
An In-depth Technical Guide to S-2-Methylbenzyl Ethanethioate
This technical guide provides a comprehensive overview of S-2-Methylbenzyl ethanethioate, a member of the aryl thioester class of organosulfur compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical identity, synthesis, physicochemical properties, and the broader significance of this molecule and its functional group. Given the specificity of this particular ortho-substituted isomer, this guide integrates data from closely related analogues and general principles governing thioester chemistry to provide a thorough and practical resource.
Chemical Identity and Nomenclature
S-2-Methylbenzyl ethanethioate is an organosulfur compound characterized by a thioester linkage between an acetyl group and a 2-methylbenzyl (also known as o-tolyl) group. The thioester functional group is an analogue of an ester where a sulfur atom replaces the ester oxygen, imparting unique reactivity to the molecule.
CAS Number: 1624262-05-0[1][2][3][4]
Molecular Formula: C₁₀H₁₂OS
Molecular Weight: 180.27 g/mol
Synonyms:
-
S-(o-tolyl) ethanethioate[5]
-
Thioacetic acid S-(2-methyl-benzyl) ester[2]
-
Ethanethioic acid, S-(2-methylphenyl)methyl ester
It is critical to distinguish S-2-Methylbenzyl ethanethioate from the similarly named compound, [(2-methylbenzyl)thio]acetic acid, which has a different chemical structure and CAS number.
Structural Representation:
Caption: Chemical structure of S-2-Methylbenzyl ethanethioate.
Synthesis of S-2-Methylbenzyl Ethanethioate
The synthesis of aryl thioesters, including S-2-Methylbenzyl ethanethioate, can be achieved through several reliable methods. The choice of method often depends on the starting materials' availability and the desired scale of the reaction.
From Benzylic Alcohols via Acid Catalysis
A direct method involves the reaction of 2-methylbenzyl alcohol with thioacetic acid in the presence of a strong acid catalyst, such as tetrafluoroboric acid (HBF₄).[1] This approach is atom-economical as it proceeds without a solvent (neat).
Caption: Synthesis from benzylic alcohol.
Cross-Coupling of Aryl Halides with Thioacetate Salts
A common and versatile method for the synthesis of S-aryl thioacetates is the cross-coupling of an aryl halide with a thioacetate salt.[5] Palladium- or copper-catalyzed reactions are efficient for this transformation.[5] The following protocol is adapted from a general method for the copper-catalyzed coupling of aryl iodides with potassium thioacetate and is applicable for the synthesis of S-2-Methylbenzyl ethanethioate from 2-iodotoluene.[5]
Experimental Protocol:
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Reaction Setup: In a 25 mL two-necked, flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodotoluene (1 equivalent).
-
Reagent Addition: Under an inert atmosphere of argon, add copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium thioacetate (1.5 eq).[5]
-
Solvent Addition: Add dry cyclopentyl methyl ether (CPME) to the flask to achieve a suitable concentration (e.g., 0.25 M with respect to the aryl iodide).[5]
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench the reaction with water.[5]
-
Extraction: Separate the organic layer and extract the aqueous layer three times with CPME or another suitable organic solvent like ethyl acetate.[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Physicochemical Properties
Specific experimental data for S-2-Methylbenzyl ethanethioate is limited. Therefore, data for the closely related para-isomer, S-(4-methylphenyl) ethanethioate, and general properties of S-aryl thiobenzoates are used to provide an estimation of its characteristics. S-aryl thioesters are generally crystalline solids or oils at room temperature and are soluble in common organic solvents while having poor solubility in water.[6]
| Property | Value | Source/Notes |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on the general properties of similar compounds.[6] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water. | General property of S-aryl thioesters.[6] |
| Reactivity | The thioester linkage is susceptible to nucleophilic attack and hydrolysis.[6] | The reactivity is a key feature of this class of compounds. Thioesters are more reactive than their oxygen-containing ester counterparts.[7] This is due to the weaker carbon-sulfur bond.[7] |
| Hydrolysis | Undergoes acid- and base-mediated hydrolysis.[8] | The rate of hydrolysis is pH-dependent.[8] |
Applications in Research and Drug Development
The utility of S-2-Methylbenzyl ethanethioate and other aryl thioesters in a scientific context stems from the unique reactivity of the thioester bond.
Synthetic Intermediates
Thioesters are valuable intermediates in organic synthesis. Their enhanced reactivity compared to esters makes them excellent acylating agents, facilitating the transfer of acyl groups to other molecules.[9] This property is harnessed for the formation of new carbon-carbon bonds and the construction of complex molecules.[7] Aryl thioesters, in particular, are used in the synthesis of various sulfur-containing molecules and have been explored as intermediates in the development of therapeutic agents.[5]
Biological Significance of the Thioester Functional Group
In the realm of chemical biology and drug development, the thioester functional group is of paramount importance.[7]
-
Metabolic Pathways: Thioesters are central to numerous metabolic pathways.[7][10] A prime example is acetyl coenzyme A (acetyl-CoA), a thioester that serves as a crucial carrier of acyl groups in cellular reactions, including the synthesis of fatty acids and steroids.[5][10][11] The energy-rich nature of the thioester bond is vital for driving these biochemical transformations.
-
Enzyme Interactions: Thioesterases are a class of enzymes that catalyze the hydrolysis of thioester bonds.[12][13] These enzymes play critical roles in various biological processes, including fatty acid metabolism, and are implicated in diseases such as obesity, diabetes, and nonalcoholic fatty liver disease in humans.[12] The study of compounds like S-2-Methylbenzyl ethanethioate can provide insights into the mechanisms of these enzymes and may lead to the development of inhibitors or probes for therapeutic purposes.
Caption: Role of thioesters in biological systems.
Conclusion
S-2-Methylbenzyl ethanethioate, as a representative aryl thioester, embodies the chemical reactivity and biological relevance of its class. While specific data for this particular isomer is not abundant, a comprehensive understanding can be built from established synthesis methodologies and the well-documented importance of the thioester functional group. For researchers in drug development and organic synthesis, this compound and its analogues offer a versatile platform for constructing complex molecules and probing biological pathways. The insights provided in this guide aim to facilitate further exploration and application of S-2-Methylbenzyl ethanethioate in scientific endeavors.
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Chemistry LibreTexts. 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]
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ResearchGate. Structure, function, and regulation of thioesterases. [Link]
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